2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone
Overview
Description
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone, also known as FMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. These actions are thought to underlie the antipsychotic and anxiolytic effects of 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone.
Biochemical and Physiological Effects
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of cancer cell growth, and the reduction of anxiety and psychosis. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has also been found to have a low toxicity profile, making it a relatively safe compound for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone in laboratory experiments is its potent and selective pharmacological effects, which make it a useful tool for studying the roles of various neurotransmitter systems in the brain. However, one limitation of using 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone, including the development of new psychiatric drugs based on its antipsychotic and anxiolytic effects, the investigation of its potential as an anticancer agent, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone and to determine its potential side effects and toxicity.
Scientific Research Applications
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and oncology. In medicinal chemistry, 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to exhibit potent antipsychotic and anxiolytic effects, making it a promising candidate for the treatment of psychiatric disorders. In neuroscience, 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which could lead to the development of new therapies for neurological disorders. In oncology, 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-11-10-14(21)18-15(17-11)20-8-6-19(7-9-20)13-5-3-2-4-12(13)16/h2-5,10H,6-9H2,1H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKYQTSWRRAETC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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